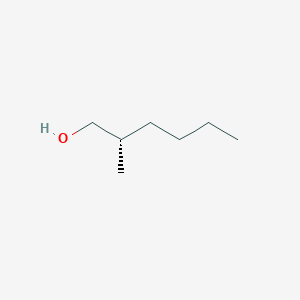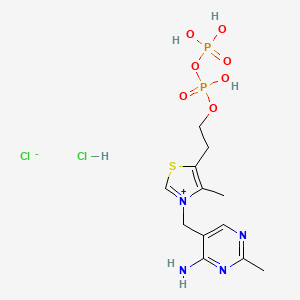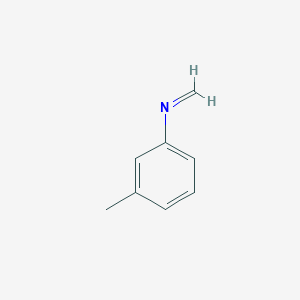
3-methyl-N-methyleneaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-methyleneaniline is an organic compound with the chemical formula C8H9N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an additional methyl group is attached to the benzene ring. This compound is a colorless viscous liquid that turns brown when exposed to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-methyleneaniline can be achieved through the methylation of aniline using methanol. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds through a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal catalysts and high temperatures to achieve efficient methylation. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-methyleneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
3-methyl-N-methyleneaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used as a latent and coupling solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-methyleneaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with a hydrogen atom on the nitrogen.
N-methylaniline: A derivative with a single methyl group on the nitrogen.
Dimethylaniline: A derivative with two methyl groups on the nitrogen.
Uniqueness
3-methyl-N-methyleneaniline is unique due to the presence of both a methyl group on the nitrogen and an additional methyl group on the benzene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C8H9N/c1-7-4-3-5-8(6-7)9-2/h3-6H,2H2,1H3 |
InChI Key |
SKTYICDIPDLPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


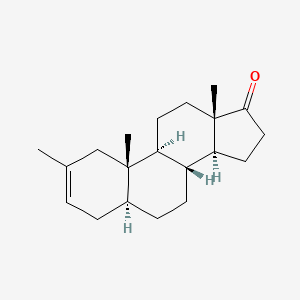

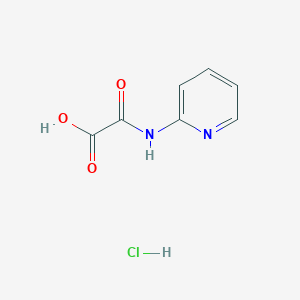
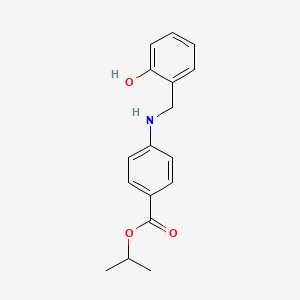

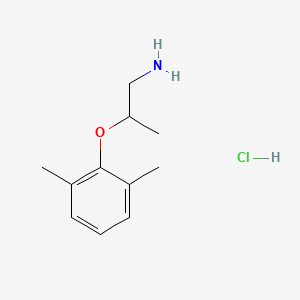
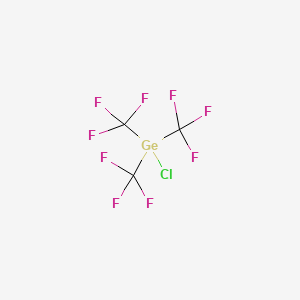
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
